Altemicidin

概要

説明

準備方法

合成ルートと反応条件

アルテミシジンの全合成には、ピリジン脱芳香族化や環状付加戦略などのいくつかの重要なステップが含まれます . 5,6-縮合二環式アザインダンコアへの合成経路は簡潔ですが、複数の官能基を注意深く操作する必要があります。重要なステップには、以下が含まれます。

オゾン分解: シクロペンテン環はオゾンを用いて分解され、その後、シアノ水素化ホウ素ナトリウムで還元されます.

ノシル化とデスリレーション: ラクタムN-Hはノシル化され、その後、フッ素化物誘導デスリレーションとラクタム加水分解が行われ、最終生成物が得られます.

工業生産方法

アルテミシジンの工業生産方法は、その複雑な構造と合成に伴う課題のために、あまり文書化されていません

化学反応の分析

反応の種類

アルテミシジンは、以下のものを含む様々な化学反応を受けます。

酸化: 酸化剤を使用して酸素官能基を導入することを伴います。

一般的な試薬と条件

オゾン (O3): オゾン分解に使用されます。

シアノ水素化ホウ素ナトリウム (NaBH3CN): 還元反応に使用されます。

ノシルクロリド (NsCl): ラクタムN-Hのノシル化に使用されます.

主な生成物

これらの反応から生成される主な生成物には、ラクタムなどの中間体と、特徴的なスルホンアミド側鎖を持つ最終的なアルテミシジン化合物があります .

科学研究への応用

アルテミシジンは、いくつかの科学研究への応用があります。

科学的研究の応用

Altemicidin has several scientific research applications:

作用機序

アルテミシジンは、鉄(II)を含む酵素によって媒介される一連の酸化によって、L-システインから生合成されるユニークなスルホンアミド側鎖を通じてその効果を発揮します . この化合物はtRNAシンテターゼを標的にし、その活性を阻害することで、標的生物のタンパク質合成を阻害します .

類似化合物の比較

類似化合物

SB-203207: 類似の構造とスルホンアミド側鎖を持つ別のアルカロイド.

SB-203208: 5,6-縮合アザインダンコアを共有し、同様の生物活性を持っています.

独自性

アルテミシジンは、特定のスルホンアミド側鎖と、強力な抗腫瘍活性および殺ダニ活性のために独特です . その複雑な構造と合成に伴う課題は、他の類似化合物とはさらに区別されます。

類似化合物との比較

Similar Compounds

SB-203207: Another alkaloid with a similar structure and sulfonamide side chain.

SB-203208: Shares the 5,6-fused azaindane core and exhibits similar biological activities.

Uniqueness

Altemicidin is unique due to its specific sulfonamide side chain and its potent antitumor and acaricidal activities . Its complex structure and the challenges associated with its synthesis further distinguish it from other similar compounds.

生物活性

Altemicidin is a natural product derived from the bacterium Streptomyces sioyaensis, first isolated in 1989. This compound has garnered attention due to its potent biological activities, particularly as an antitumor agent and its role as a tRNA synthetase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its biosynthetic pathways.

Chemical Structure and Properties

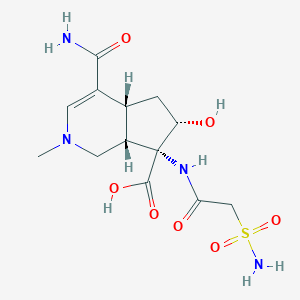

This compound is characterized by a unique structure that includes:

- A 5,6-cis-fused azaindane bicycle

- An α,α-quaternary-α-amino stereocenter

- A sulfonamide side chain derived from L-cysteine

This structural complexity contributes to its biological activity, particularly its ability to inhibit tRNA synthetases.

This compound and its derivatives SB-203207 and SB-203208 act primarily through the inhibition of tRNA synthetases. These enzymes are crucial for protein synthesis, as they facilitate the attachment of amino acids to their corresponding tRNA molecules. The inhibition of these enzymes can disrupt protein synthesis in cancer cells, leading to cell death.

Inhibition Potency

- SB-203208 exhibits low nanomolar inhibitory activity (1.4 to 1.7 nM) against tRNA synthetases from various pathogens, including Staphylococcus aureus and Candida albicans .

- This compound has shown IC50 values of 0.84 μg/mL against L1210 lymphocytic leukemia and 0.82 μg/mL against IMC carcinoma cell lines .

Biological Activity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across various cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| L1210 lymphocytic leukemia | 0.84 |

| IMC carcinoma | 0.82 |

| Hep G2 (Hepatocellular carcinoma) | 0.78 |

| AGS (Gastric cancer) | 1.5 |

These results indicate that this compound is particularly effective against hematological malignancies and solid tumors .

Case Studies and Research Findings

- Antitumor Activity : In a study published in Nature Communications, researchers highlighted the antitumor properties of this compound derivatives, demonstrating their effectiveness in inhibiting tumor growth in vivo .

- Synthetic Pathways : A distinct synthetic pathway for this compound was reported, showcasing an abiotic strategy that simplifies the synthesis process while retaining biological activity . This research emphasizes the potential for developing analogs with improved efficacy or reduced toxicity.

- Biosynthesis : The biosynthetic pathway of this compound involves several enzymatic steps where L-cysteine is converted into the sulfonamide side chain through oxidations mediated by iron(II)-containing enzymes . This pathway not only elucidates the origin of the sulfonamide group but also opens avenues for biotechnological applications in producing similar compounds.

特性

IUPAC Name |

(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFZUPFQKSXPV-VPFIQFBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925120 | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125399-82-8 | |

| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altemicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTEMICIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。